molecular formula C11H13ClN2S B15218564 N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride

N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride

Cat. No.: B15218564
M. Wt: 240.75 g/mol
InChI Key: BYCKOIIZTMMECH-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a thiophene ring, a pyridine ring, and a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride typically involves the reaction of thiophen-2-amine with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps may include the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or pyridine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene or pyridine derivatives.

Scientific Research Applications

N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(pyridin-2-ylmethyl)thiophen-2-amine hydrochloride
  • N-Methyl-N-(pyridin-4-ylmethyl)thiophen-2-amine hydrochloride
  • N-Methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride

Uniqueness

N-Methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine hydrochloride is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)thiophen-2-amine;hydrochloride

InChI

InChI=1S/C11H12N2S.ClH/c1-13(11-5-3-7-14-11)9-10-4-2-6-12-8-10;/h2-8H,9H2,1H3;1H

InChI Key

BYCKOIIZTMMECH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=CC=C1)C2=CC=CS2.Cl

Origin of Product

United States

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